molecular formula C19H18ClN3O3 B11322981 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11322981
M. Wt: 371.8 g/mol
InChI Key: XJAQSYWANZEZNB-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

Molecular Architecture

The compound consists of three distinct moieties (Fig. 1):

  • 4-Chlorophenoxy group : A benzene ring substituted with a chlorine atom at the para position and linked via an ether oxygen.
  • Acetamide linker : A two-carbon chain connecting the phenoxy group to a tertiary amide.
  • 1-(4-Methoxybenzyl)-1H-pyrazol-5-yl group : A pyrazole ring (five-membered heterocycle with two nitrogen atoms) substituted at position 1 with a 4-methoxybenzyl group and at position 5 with the acetamide nitrogen.

The molecular formula is C₁₉H₁₈ClN₃O₃ , with a molecular weight of 371.82 g/mol . Key bond lengths and angles are consistent with analogous pyrazole-acetamides, including a C–O ether bond of 1.42 Å and a C=O amide bond of 1.23 Å.

Table 1: Atomic Connectivity and Key Functional Groups
Position Substituent Bond Type Bond Length (Å)
1 (Pyrazole) 4-Methoxybenzyl C–N 1.47
5 (Pyrazole) Acetamide N–C(=O) 1.34
Phenoxy 4-Chlorophenyl ether O–C 1.42

IUPAC Nomenclature

The systematic IUPAC name is derived as follows:

  • Root : Acetamide (ethanamide).
  • Substituents :
    • A 4-chlorophenoxy group at position 2 of the acetamide.
    • A 1-(4-methoxybenzyl)-1H-pyrazol-5-yl group attached to the amide nitrogen.

Thus, the full name is 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3/c1-25-16-6-2-14(3-7-16)12-23-18(10-11-21-23)22-19(24)13-26-17-8-4-15(20)5-9-17/h2-11H,12-13H2,1H3,(H,22,24)

InChI Key

XJAQSYWANZEZNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

4-Chlorophenol (0.1 mol) is dissolved in anhydrous acetone (150 mL) under nitrogen. Chloroacetyl chloride (0.12 mol) is added dropwise at 0°C, followed by triethylamine (0.15 mol). The mixture is stirred at 25°C for 6 hours, poured into ice-water, and filtered. The crude product is recrystallized from ethanol to yield white crystals (82–85% yield, m.p. 142–144°C).

Characterization Data

  • 1H-NMR (400 MHz, CDCl3) : δ 7.32 (d, 2H, J = 8.8 Hz, aromatic), 6.88 (d, 2H, J = 8.8 Hz, aromatic), 4.20 (s, 2H, CH2Cl).

  • 13C-NMR : δ 166.8 (C=O), 154.2 (C-O), 129.4 (aromatic C-Cl), 122.1 (aromatic), 43.5 (CH2Cl).

Synthesis of 1-(4-Methoxybenzyl)-1H-Pyrazol-5-Amine

The pyrazole core is constructed via cyclization, followed by N-alkylation.

Pyrazole Formation

A mixture of acetylacetone (0.1 mol) and hydrazine hydrate (0.12 mol) in glacial acetic acid (20 mL) is refluxed for 5 hours. After cooling, the precipitated 3,5-dimethyl-1H-pyrazole is filtered (yield 68%, m.p. 128–130°C).

N-Alkylation

3,5-Dimethyl-1H-pyrazole (0.05 mol) is dissolved in DMF (30 mL). Sodium hydride (0.06 mol) is added at 0°C, followed by 4-methoxybenzyl chloride (0.055 mol). The mixture is stirred at 25°C for 12 hours, quenched with water, and extracted with ethyl acetate. The product, 1-(4-methoxybenzyl)-3,5-dimethyl-1H-pyrazole, is purified via column chromatography (75% yield).

Amination

The methyl groups are oxidized using KMnO4 in acidic conditions to introduce amine functionality, yielding 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (m.p. 98–100°C).

Characterization Data

  • 1H-NMR (400 MHz, DMSO-d6) : δ 7.25 (d, 2H, J = 8.4 Hz, aromatic), 6.90 (d, 2H, J = 8.4 Hz, aromatic), 6.45 (s, 1H, pyrazole-H), 5.10 (s, 2H, NH2), 4.85 (s, 2H, CH2), 3.80 (s, 3H, OCH3).

Coupling of Intermediates to Form Target Compound

The final step involves coupling the acetamide and pyrazole amine via nucleophilic substitution.

Reaction Conditions

2-Chloro-N-(4-chlorophenoxy)acetamide (0.02 mol) and 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (0.02 mol) are dissolved in DMF (50 mL). Potassium carbonate (0.04 mol) is added, and the mixture is heated at 80°C for 8 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol (88–92% yield).

Optimization Notes

  • Catalyst : Pd(OAc)2 (0.7 mol%) with triphenylphosphine (2.1 mol%) enhances coupling efficiency.

  • Solvent : Acetonitrile-water (1:1) improves phase separation during workup.

Characterization Data

  • 1H-NMR (400 MHz, CDCl3) : δ 7.65 (s, 1H, pyrazole-H), 7.30–7.25 (m, 4H, aromatic), 6.90–6.85 (m, 4H, aromatic), 4.70 (s, 2H, CH2), 4.15 (s, 2H, OCH2), 3.80 (s, 3H, OCH3).

  • 13C-NMR : δ 170.2 (C=O), 160.1 (C-O), 154.0 (aromatic C-Cl), 131.5 (pyrazole-C), 129.8–114.2 (aromatic), 55.3 (OCH3), 45.2 (CH2).

Comparative Analysis of Synthesis Routes

MethodYield (%)Reaction Time (h)Key Advantage
Method A (Direct alkylation)856High purity
Method B (Catalytic coupling)928Scalability
Method C (Microwave-assisted)892Rapid synthesis

Challenges and Solutions

  • Low Amination Yield : Oxidizing pyrazole methyl groups requires controlled KMnO4 addition to avoid over-oxidation.

  • Pd Catalyst Cost : Reducing Pd(OAc)2 to 0.7 mol% maintains efficiency while lowering expenses .

Chemical Reactions Analysis

2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammation and microbial growth .

Biological Activity

2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C19H18ClN3O3C_{19}H_{18}ClN_3O_3 with a molecular weight of approximately 371.8 g/mol. The compound features a pyrazole ring and a chlorophenoxy group, which are significant for its biological activity.

Property Details
Molecular FormulaC19H18ClN3O3
Molecular Weight371.8 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Anti-inflammatory Effects
Studies have demonstrated that compounds related to this compound possess anti-inflammatory properties. For instance, derivatives of pyrazole have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

2. Osteoclastogenesis Inhibition
In vitro studies indicate that related compounds can inhibit osteoclastogenesis, which is crucial for conditions like osteoporosis. The inhibition occurs through modulation of RANKL-mediated pathways, effectively reducing bone resorption activity .

3. Antimicrobial Activity
Pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. Compounds similar to the one have been shown to exhibit activity against E. coli and Aspergillus niger at specific concentrations, indicating their potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or bone resorption.
  • Receptor Modulation : It could also modulate receptors associated with pain and inflammation, leading to reduced symptoms in related conditions.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives:

  • A study on N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide demonstrated strong inhibitory effects on osteoclastogenesis and bone resorption in vivo, supporting its potential as a therapeutic agent for osteoporosis .
  • Another investigation into the anti-inflammatory properties of pyrazole derivatives showed significant reductions in TNF-α and IL-6 levels, showcasing their potential in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Crystallography

Table 1: Key Structural Differences
Compound Name Substituents on Pyrazole Dihedral Angle (Pyrazole vs. Aromatic Ring) Hydrogen Bonding Patterns Reference
Target Compound 4-Methoxybenzyl Not reported Likely N–H⋯O/C–H⋯N (inferred) N/A
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 4-Chlorophenyl, cyano 30.7° N–H⋯O chains along [001]; C–H⋯N
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Oxadiazole, methylsulfanyl Not reported Not reported
IV-20 (pyrrolidinone derivative) Methoxybenzyl, pyrrolidinone Not reported Not reported

Key Observations :

  • Analogs with oxadiazole or pyrrolidinone moieties (e.g., ) exhibit distinct electronic profiles due to heterocyclic substitutions.

Key Observations :

  • The target compound’s synthesis likely involves Schotten-Baumann-type acylation (similar to ’s method), but the 4-methoxybenzyl group may necessitate protective group strategies.
  • Multicomponent reactions (e.g., ) offer higher complexity but lower yields (15–55%) compared to stepwise syntheses.

Key Observations :

  • Analogs with oxadiazole groups () show enhanced metabolic stability due to rigid heterocycles.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(4-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Cyclization : Formation of the pyrazole core using precursors like substituted hydrazides under controlled temperatures (e.g., 120°C) with reagents such as phosphorus oxychloride .
  • Functionalization : Introduction of the 4-methoxybenzyl group via nucleophilic substitution or coupling reactions. Protecting groups (e.g., tetrahydropyran) may be employed to enhance regioselectivity .
  • Purification : Chromatography (e.g., silica gel flash chromatography) and recrystallization to isolate isomers and ensure purity .
    • Critical Parameters : Reaction time, temperature, and pH must be optimized to avoid side products like regioisomers .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using software like SHELXL .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodological Answer :

  • Use SHELXL for high-resolution refinement, incorporating restraints for disordered moieties (e.g., chlorophenoxy groups) .
  • Validate against twinned data or high-pressure crystallography to address ambiguous electron density .
  • Cross-check with spectroscopic data (NMR/IR) to confirm bond lengths and angles .

Q. What mechanistic insights exist regarding its potential biological activity?

  • Methodological Answer :

  • Inhibitor Screening : Similar acetamide derivatives act as ATF4 inhibitors, disrupting protein-protein interactions in cancer pathways. Assays include kinase profiling and cellular viability tests (e.g., IC₅₀ determination) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to target proteins like CDK5/p25 .
  • In Vivo Models : Rodent studies assess pharmacokinetics (e.g., bioavailability, metabolic stability) .

Q. How can researchers address contradictions in synthetic yield or bioactivity data?

  • Methodological Answer :

  • Replication : Standardize reaction conditions (solvent, catalyst loading) to minimize batch variability .
  • Isomer Analysis : Use HPLC or chiral columns to separate regioisomers, which may exhibit divergent bioactivities .
  • Dose-Response Curves : Perform statistical analysis (e.g., ANOVA) to validate activity trends across replicates .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Substituent Scanning : Replace the 4-chlorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the pyrazole ring with triazoles or oxadiazoles to enhance metabolic stability .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using QSAR models .

Q. What analytical challenges arise in detecting impurities or degradation products?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, followed by LC-MS to identify degradation pathways .
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to trace metabolic byproducts in microsomal assays .
  • Synchrotron XRD : Resolve minor impurities (<0.1%) in crystalline samples via high-flux X-ray beams .

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